molecular formula C24H21ClN4O4 B15025244 (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B15025244
M. Wt: 464.9 g/mol
InChI Key: HZGOOZYBZSNJKJ-FOWTUZBSSA-N
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Description

The compound (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a cyano group, and a chlorophenoxy substituent, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the chlorophenoxy group: This step involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with the pyrido[1,2-a]pyrimidine intermediate.

    Formation of the cyano group: This can be introduced via a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

    Attachment of the oxolan-2-ylmethyl group: This step involves a coupling reaction, often facilitated by a base such as sodium hydride, to attach the oxolan-2-ylmethyl moiety to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.

    Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenoxy group.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Pharmacology: Its interactions with biological targets can be studied to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE lies in its complex structure, which combines multiple functional groups and a heterocyclic core

Properties

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C24H21ClN4O4/c1-15-4-2-10-29-21(15)28-23(33-18-8-6-17(25)7-9-18)20(24(29)31)12-16(13-26)22(30)27-14-19-5-3-11-32-19/h2,4,6-10,12,19H,3,5,11,14H2,1H3,(H,27,30)/b16-12+

InChI Key

HZGOOZYBZSNJKJ-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC3CCCO3)OC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC3CCCO3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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